Biperiden is a synthetic anticholinergic agent [, ], primarily known for its use in treating the extrapyramidal symptoms (EPS) induced by antipsychotic drugs [, ]. In scientific research, Biperiden serves as a valuable tool for investigating various neurological and physiological processes due to its selective antagonism of the M1 muscarinic acetylcholine receptor (mAChR) [, , ].
Biperiden can be synthesized through various methods, with notable processes including:
Biperiden's molecular structure consists of a bicyclic framework with a piperidine ring attached to a phenyl group. Key structural features include:
The compound exhibits chirality due to the presence of multiple stereocenters, which impacts its biological activity and pharmacokinetics .
Biperiden participates in several significant chemical reactions:
Biperiden's mechanism of action primarily involves:
This mechanism alleviates symptoms such as muscle rigidity and tremors associated with Parkinsonian syndromes.
Biperiden exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 114 °C |
Solubility in Water | 25.1 mg/L |
Log P (octanol-water) | 4.25 |
pKa (strongest acidic) | 13.82 |
pKa (strongest basic) | 9.3 |
Bioavailability | Approximately 33% |
Elimination Half-Life | 18 to 24 hours |
These properties indicate that biperiden has moderate lipophilicity, influencing its absorption and distribution within biological systems .
Biperiden has several important clinical applications:
Biperiden (C₂₁H₂₉NO) was synthesized in 1953 by German chemist W. Klavehn at Knoll AG, with patent applications filed in Germany (March 1953) and the United States (March 1954; granted April 1957) [1] [5]. Its chemical structure features a bicyclo[2.2.1]hept-5-en-2-yl group linked to a phenylpropanol moiety with a piperidine substituent, distinguishing it from earlier anticholinergics like atropine through targeted lipophilicity for enhanced central nervous system (CNS) penetration [1] [8].
Initial clinical trials focused on parkinsonian syndromes, revealing differential efficacy:
Table 1: Early Clinical Response Profiles in Parkinsonian Subtypes (1955–1960)
Parkinsonism Subtype | Rigidity Improvement | Tremor Reduction | Salivation Control |
---|---|---|---|
Postencephalitic | 85% | 40% | 90% |
Idiopathic | 80% | 50% | 85% |
Arteriosclerotic | 35% | 20% | 50% |
Biperiden’s approval in the U.S. (1959) established it as a cornerstone adjunctive therapy, often combined with L-DOPA to manage dopamine deficiency symptoms [2] [6]. Its ability to reduce neuroleptic-induced extrapyramidal symptoms (e.g., acute dystonia, akathisia) was serendipitously discovered during this era, though contraindicated in tardive dyskinesia due to symptom exacerbation [1] [7].
Biperiden’s pharmacological identity expanded beyond motor symptom management through two key shifts:
As a non-selective muscarinic antagonist, biperiden blocks all five muscarinic receptor subtypes (M1–M5), with highest affinity for M1 receptors in the CNS [1] [7]. Critical distinctions from classical anticholinergics include:
Table 2: Pharmacodynamic Profile of Biperiden vs. Reference Anticholinergics
Parameter | Biperiden | Atropine | Trihexyphenidyl |
---|---|---|---|
M1 Receptor IC₅₀ (nM) | 3.8 | 2.1 | 4.2 |
CNS:Peripheral Activity Ratio | 10:1 | 1:2 | 8:1 |
Nicotinolytic Potency | ++++ | ++ | +++ |
Plasma Protein Binding | 90–95% | 50% | 85% |
Beyond receptor antagonism, biperiden inhibits acid sphingomyelinase (ASM), altering membrane lipid metabolism [1] [3]. This FIASMA activity:
Biperiden’s mechanistic versatility drives ongoing investigation in non-motor domains:
Cognitive and Affective Research:
Epilepsy and Neurotrauma:
Neuroleptic Malignant Syndrome (NMS):
Table 3: Active Clinical Trials Exploring Biperiden Repurposing
Condition | Mechanistic Rationale | Trial Phase | Identifier/Status |
---|---|---|---|
Post-Traumatic Epilepsy | ASM inhibition; cholinergic blockade | Phase II | ACTRN12616000522482 (Recruiting) |
Cocaine Dependence | Reward pathway modulation | Phase IV | NCT00397925 (Unknown) |
Bipolar Disorder Agitation | Central anticholinergic activity | Phase III | Unregistered (Terminated) |
Source: [3]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7